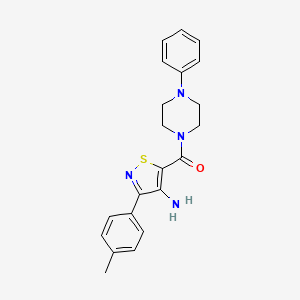
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-phenylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isothiazole, phenyl, and piperazine rings would likely result in a rigid, cyclic structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The isothiazole ring, for example, might undergo reactions with nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The structural features of this compound, particularly the presence of a piperazine ring and an isothiazole moiety, are reminiscent of molecules with known antitumor properties. For example, certain 1,3,5-triazines, which share structural similarities, have been used clinically to treat cancers such as lung, breast, and ovarian cancer . The compound could be investigated for its efficacy against similar types of cancer, leveraging its potential ability to interfere with cell proliferation pathways.
Aromatase Inhibition
Aromatase inhibitors play a crucial role in the treatment of hormone-sensitive breast cancer by reducing estrogen production. The isothiazole group, in particular, has been observed to exhibit significant aromatase inhibitory activity . Research into the applications of this compound as an aromatase inhibitor could provide insights into new treatments for hormone-dependent cancers.
Siderophore-Mediated Drug Applications
Isothiazoles have been identified as potential siderophore-mediated drugs, which are compounds that can chelate iron and are used by microbes to sequester iron from their environment . This property can be harnessed to develop new antimicrobial agents that target iron acquisition systems in pathogenic bacteria.
Corticotrophin-Releasing Factor 1 Receptor Antagonism
Compounds with isothiazole groups have shown potent activity as corticotrophin-releasing factor 1 receptor antagonists . This application is particularly relevant in the development of treatments for depression and anxiety, as these receptors are involved in the stress response.
Leukotriene C4 Antagonism
Leukotrienes are inflammatory mediators, and their antagonism can provide therapeutic benefits in conditions like asthma and allergic rhinitis. The compound’s structural similarity to known leukotriene C4 antagonists suggests it could be explored for its protective effects against gastric lesions and other inflammation-related conditions .
Antiparasitic Activity
The presence of a phenylpiperazine moiety in the compound is noteworthy, as similar structures have shown in vitro activity against protozoan parasites like Trypanosoma brucei, the causative organism of Human African Trypanosomiasis . Investigating this compound for antiparasitic activity could lead to new treatments for parasitic infections.
Wirkmechanismus
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, in general, interact with their targets in a variety of ways depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a range of effects due to their diverse biological activities .
Eigenschaften
IUPAC Name |
[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-15-7-9-16(10-8-15)19-18(22)20(27-23-19)21(26)25-13-11-24(12-14-25)17-5-3-2-4-6-17/h2-10H,11-14,22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHWZZWPBZZOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-phenylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyano-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide](/img/structure/B2865437.png)
![ethyl 3-carbamoyl-2-(2-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2865438.png)
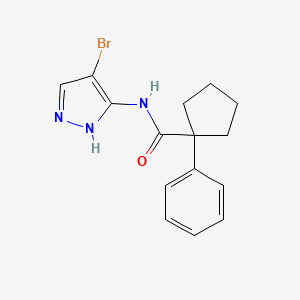
![3-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2865442.png)


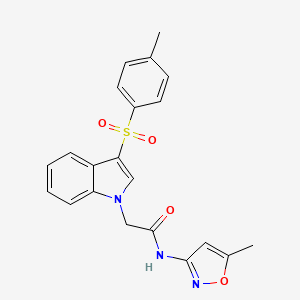


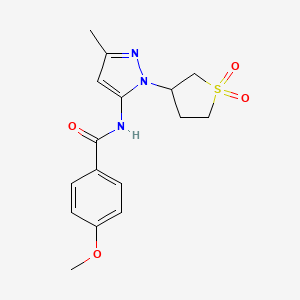
![5-benzyl-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2865455.png)
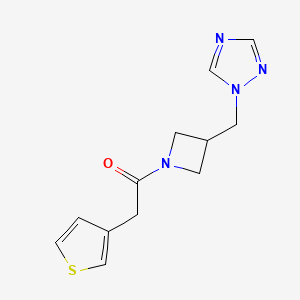
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pyrazine-2-carboxamide](/img/structure/B2865457.png)
![N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2865459.png)